molecular formula C9H10BrNO B14842600 4-Bromo-5-cyclopropoxy-2-methylpyridine

4-Bromo-5-cyclopropoxy-2-methylpyridine

Cat. No.: B14842600
M. Wt: 228.09 g/mol
InChI Key: FKKVGHSZRRGLGS-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropoxy-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by cyclopropoxylation. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is efficient and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

4-Bromo-5-cyclopropoxy-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-cyclopropoxy-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group adds steric hindrance and influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

FKKVGHSZRRGLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)Br

Origin of Product

United States

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